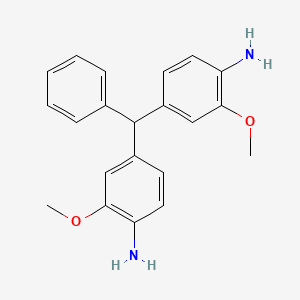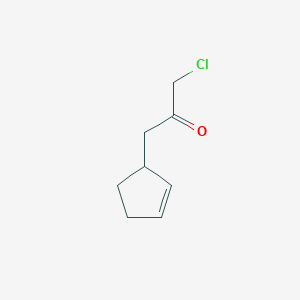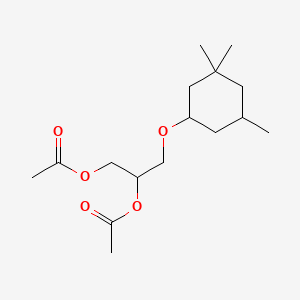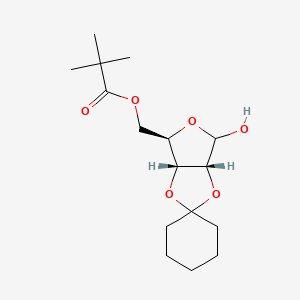
1,3(2H,9bH)-dibenzofurandione, 6-acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features multiple functional groups, including acetyl, acetyloxy, hydroxyethylidene, and dimethyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps may include:
Formation of the dibenzofurandione core: This step often involves cyclization reactions using appropriate precursors.
Introduction of acetyl and acetyloxy groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of hydroxyethylidene group: This may involve aldol condensation or related reactions.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylidene group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the acetyl or acetyloxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its diverse functional groups make it a useful model compound for studying various organic reactions.
Biology
Biochemical studies: Potential use in studying enzyme-catalyzed reactions involving acetylation and deacetylation.
Medicine
Drug development: Exploration of its biological activity and potential therapeutic applications.
Industry
Material science: Possible use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione would depend on its specific application. For example, in biochemical studies, it may interact with enzymes through its acetyl and acetyloxy groups, affecting enzyme activity and function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofurans: Compounds with a similar core structure but different functional groups.
Acetylated compounds: Molecules with acetyl groups that may exhibit similar reactivity.
Hydroxyethylidene derivatives: Compounds with hydroxyethylidene groups that may have comparable chemical properties.
Propiedades
Número CAS |
21402-58-4 |
|---|---|
Fórmula molecular |
C22H20O9 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(4,8-diacetyl-1-acetyloxy-7-hydroxy-2,9a-dimethyl-9-oxodibenzofuran-3-yl) acetate |
InChI |
InChI=1S/C22H20O9/c1-8-18(29-11(4)25)16(10(3)24)20-17(19(8)30-12(5)26)22(6)14(31-20)7-13(27)15(9(2)23)21(22)28/h7,27H,1-6H3 |
Clave InChI |
ZTSNAABDQLWRKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1OC(=O)C)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)

![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)



![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)

![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
